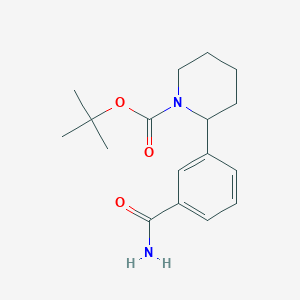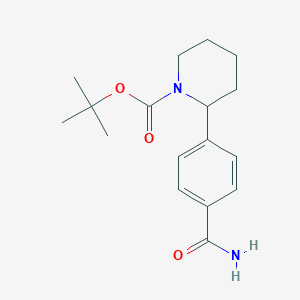
tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are often used as linkers in the development of targeted protein degradation .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate and tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate are commercially available. These compounds could potentially be modified to synthesize the compound you’re interested in.科学研究应用
Tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis, and its potential therapeutic applications. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and other organic compounds. It has also been used as a catalyst in the synthesis of a variety of organic compounds. In addition, this compound has been studied for its potential therapeutic applications, including its use as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of serotonin and other neurotransmitters.
作用机制
Target of Action
Similar compounds have been found to interact with hth-type transcriptional regulators in organisms like mycobacterium tuberculosis . These regulators play a crucial role in gene expression and cellular functions.
Mode of Action
This can result in alterations in cellular processes and functions .
Biochemical Pathways
Given its potential interaction with transcriptional regulators, it may influence gene expression and thereby affect various biochemical pathways .
Result of Action
Based on its potential targets, it may influence gene expression and cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
实验室实验的优点和局限性
Tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. In addition, it is relatively stable, and has a low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. Due to its low solubility in water, it is not suitable for use in aqueous solutions. In addition, its effects on biochemical and physiological processes are not fully understood, and further research is needed to better understand its potential therapeutic applications.
未来方向
There are several potential future directions for research into tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate. One potential direction is to further study the effects of this compound on biochemical and physiological processes. This could include studying the effects of this compound on the levels of neurotransmitters and hormones in the brain, and further exploring its potential therapeutic applications. Another potential direction is to study the effects of this compound on the synthesis of heterocyclic compounds, peptides, and other organic compounds. In addition, further research could be done to explore the potential of this compound as a catalyst in the synthesis of organic compounds. Finally, further research could be done to explore the potential of this compound as a reagent in organic synthesis.
合成方法
Tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate can be synthesized using a two-step process involving the reaction of tert-butyl piperidine-1-carboxylate with 3-carbamoylphenyl isocyanate. The first step involves the formation of a carbamate ester, which is then reacted with piperidine-1-carboxylate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-5-4-9-14(19)12-7-6-8-13(11-12)15(18)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNBZQHSFOLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid](/img/structure/B6461211.png)
![1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461218.png)
![3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461244.png)
![1,5-dimethyl-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461248.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461256.png)
![N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461260.png)
![2,4-dimethyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6461262.png)
![3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461266.png)
![4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461270.png)
![3-fluoro-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461278.png)
![3-fluoro-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461282.png)

![5-fluoro-4-methyl-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461301.png)
![2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461307.png)